HP-beta-CD

Descripción general

Descripción

Trappsol Cyclo is a proprietary formulation of hydroxypropyl beta cyclodextrin. It is primarily used to manage cholesterol transport within cells, particularly in conditions where cholesterol metabolism is impaired, such as Niemann-Pick Disease Type C1 and Alzheimer’s disease . This cyclic oligosaccharide sequesters cholesterol, solubilizing it and extracting it from cells .

Aplicaciones Científicas De Investigación

Trappsol Cyclo has a wide range of scientific research applications:

Chemistry: Used as a solubilizing agent for hydrophobic compounds.

Biology: Facilitates the study of cholesterol metabolism and transport within cells.

Medicine: Investigated as a potential treatment for Niemann-Pick Disease Type C1 and Alzheimer’s disease It has shown promise in clinical trials for managing cholesterol transport and reducing cholesterol accumulation in lysosomes.

Mecanismo De Acción

Target of Action

HP-beta-CD primarily targets cholesterol and other lipids within cells . It is known to interact with cholesterol in the cell membrane and within intracellular compartments, such as lysosomes . This interaction plays a crucial role in the compound’s therapeutic effects.

Mode of Action

This compound interacts with its targets by forming inclusion complexes . These complexes are formed due to the compound’s unique structure, which allows it to encapsulate hydrophobic molecules such as cholesterol . This encapsulation process enhances the solubility and bioavailability of these molecules . In addition, this compound can transport sequestered cholesterol from the lysosome to the cytosol, similar to the NPC1 and NPC2 proteins .

Biochemical Pathways

This compound affects several biochemical pathways related to cholesterol metabolism. It reduces the intracellular accumulation of cholesterol by shifting the cellular cholesterol equilibrium away from the cell . This action can lead to significant changes in gene expression, including the reduction of LDLR and SREBP1 genes, which are involved in cholesterol uptake and synthesis .

Pharmacokinetics

This compound exhibits fast distribution and elimination, similar to native beta-cyclodextrins . It is well-tolerated in various animal species, particularly when administered orally . The oral bioavailability of cyclodextrins is generally low, ranging from 0.1% to 3% . This compound can significantly enhance the bioavailability of encapsulated compounds .

Result of Action

The primary result of this compound action is the reduction of intracellular cholesterol levels . This can lead to various cellular effects, including the activation of transcription factor EB, a master regulator of lysosomal function and autophagy . This compound treatment also results in significant cell growth inhibition through G2/M cell-cycle arrest and apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, oxidative stress can increase both cholesterol uptake and intracellular accumulation of lipofuscin, a biomarker of aging . This compound can mitigate these adverse effects by reducing cholesterol levels and associated gene expression . In the absence of oxidative stress, this compound can paradoxically increase cholesterol accumulation via upregulation of cholesterol biosynthesis .

Análisis Bioquímico

Biochemical Properties

HP-beta-CD plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily based on the formation of inclusion complexes, where this compound can encapsulate guest molecules within its hydrophobic cavity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to decrease cerebellar damage and slow neurological progression in Niemann-Pick disease type C (NPD-C), a rare neurodegenerative disorder .

Molecular Mechanism

The mechanism of action of this compound is complex and multifaceted. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to be well-tolerated in animal species tested (rats, mice, and dogs), particularly when dosed orally . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While it is generally well-tolerated, high doses can lead to adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, which can affect its localization or accumulation .

Subcellular Localization

It is believed that this compound may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Métodos De Preparación

Trappsol Cyclo is produced from starch through enzymatic conversion . The process involves the modification of beta cyclodextrin by adding hydroxypropyl groups, which enhances its solubility and stability . Industrial production methods focus on optimizing the enzymatic conversion process to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Trappsol Cyclo primarily undergoes complexation reactions due to its cyclic structure. It forms inclusion complexes with cholesterol, facilitating its solubilization and extraction from cells . The major product of these reactions is the solubilized cholesterol, which can then be processed and excreted by the body . Common reagents used in these reactions include various solvents and stabilizers to maintain the integrity of the cyclodextrin structure .

Comparación Con Compuestos Similares

Trappsol Cyclo is unique due to its specific formulation of hydroxypropyl beta cyclodextrin, which enhances its solubility and stability compared to other cyclodextrins . Similar compounds include:

Beta cyclodextrin: A parent compound used in various applications but with lower solubility.

Methyl beta cyclodextrin: Another modified cyclodextrin with different solubility and stability properties.

Alpha and gamma cyclodextrins: Variants with different ring sizes and inclusion complex properties.

Trappsol Cyclo stands out due to its specific application in managing cholesterol transport and its potential therapeutic benefits in treating diseases associated with impaired cholesterol metabolism .

Propiedades

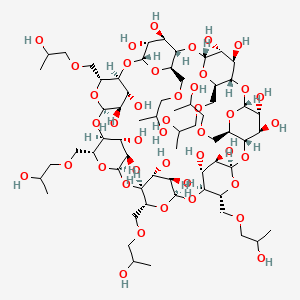

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H112O42/c1-22(64)8-85-15-29-50-36(71)43(78)57(92-29)100-51-30(16-86-9-23(2)65)94-59(45(80)38(51)73)102-53-32(18-88-11-25(4)67)96-61(47(82)40(53)75)104-55-34(20-90-13-27(6)69)98-63(49(84)42(55)77)105-56-35(21-91-14-28(7)70)97-62(48(83)41(56)76)103-54-33(19-89-12-26(5)68)95-60(46(81)39(54)74)101-52-31(17-87-10-24(3)66)93-58(99-50)44(79)37(52)72/h22-84H,8-21H2,1-7H3/t22?,23?,24?,25?,26?,27?,28?,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLHGICHYURWBS-LKONHMLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H112O42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017375 | |

| Record name | 6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-β-cyclodextrinr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1541.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107745-73-3 | |

| Record name | beta-Cyclodextrin, 6A,6B,6C,6D,6E,6F,6G-heptakis-O-(2-hydroxypropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107745733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-β-cyclodextrinr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.